molecular formula C22H22N4O2S2 B10969908 N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide

N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide

Cat. No.: B10969908
M. Wt: 438.6 g/mol
InChI Key: CXMRWGJWHWPECU-UHFFFAOYSA-N
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Description

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide typically involves the reaction of 6-methyl-1,3-benzothiazole-2-amine with hexanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to maintain uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, leading to effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: A precursor in the synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide.

    N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide: A structurally similar compound with a shorter aliphatic chain.

Uniqueness

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hexanediamide linker provides flexibility and enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide

InChI

InChI=1S/C22H22N4O2S2/c1-13-7-9-15-17(11-13)29-21(23-15)25-19(27)5-3-4-6-20(28)26-22-24-16-10-8-14(2)12-18(16)30-22/h7-12H,3-6H2,1-2H3,(H,23,25,27)(H,24,26,28)

InChI Key

CXMRWGJWHWPECU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCC(=O)NC3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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